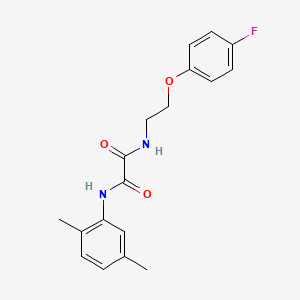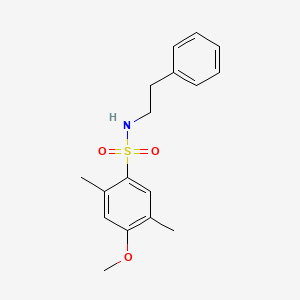![molecular formula C23H16Cl2N2O2S B2538827 Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one] CAS No. 861211-75-8](/img/structure/B2538827.png)
Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro 3-[1-benzyl oxindyl]-2’-[3’-(3,4-dichlorophenyl)thiazolidin-4-one] is a complex organic compound that belongs to the class of spirocyclic oxindoles These compounds are characterized by their unique three-dimensional structures, which include a spiro junction where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro 3-[1-benzyl oxindyl]-2’-[3’-(3,4-dichlorophenyl)thiazolidin-4-one] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-benzyl oxindole, followed by its reaction with a thiazolidinone derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereoselectivity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be considered to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Spiro 3-[1-benzyl oxindyl]-2’-[3’-(3,4-dichlorophenyl)thiazolidin-4-one] can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions might be facilitated by the presence of catalysts or under specific temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield oxindole derivatives, while reduction could produce more saturated spirocyclic compounds.
Scientific Research Applications
Spiro 3-[1-benzyl oxindyl]-2’-[3’-(3,4-dichlorophenyl)thiazolidin-4-one] has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure makes it a useful model for studying spirocyclic compounds.
Biology: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, are of significant interest. Researchers are exploring its interactions with various biological targets.
Medicine: Due to its potential therapeutic properties, it is being investigated for use in drug development. Its ability to interact with specific enzymes and receptors makes it a promising candidate for new medications.
Mechanism of Action
The mechanism of action of spiro 3-[1-benzyl oxindyl]-2’-[3’-(3,4-dichlorophenyl)thiazolidin-4-one] involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,4’-piperidine]: This compound shares a similar spirocyclic structure but differs in the nature of the rings involved.
Spiro[chromene-4,3’-indole]:
Spiro[indole-3,4’-quinoline]: This compound also features a spiro junction but with a quinoline ring.
Uniqueness
What sets spiro 3-[1-benzyl oxindyl]-2’-[3’-(3,4-dichlorophenyl)thiazolidin-4-one] apart is its specific combination of rings and functional groups.
Properties
IUPAC Name |
1'-benzyl-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2S/c24-18-11-10-16(12-19(18)25)27-21(28)14-30-23(27)17-8-4-5-9-20(17)26(22(23)29)13-15-6-2-1-3-7-15/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYSUINCAZWOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2538746.png)
![(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide](/img/structure/B2538748.png)
![2-(naphthalen-1-yl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2538749.png)

![N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2538753.png)
![8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2538755.png)

![4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2538758.png)

![14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B2538760.png)
![N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide](/img/structure/B2538762.png)
![1-{5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine](/img/structure/B2538763.png)
![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine](/img/structure/B2538764.png)
![3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
